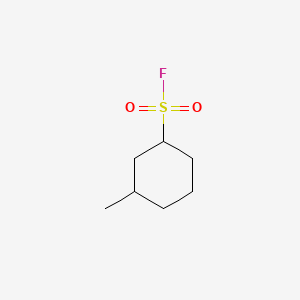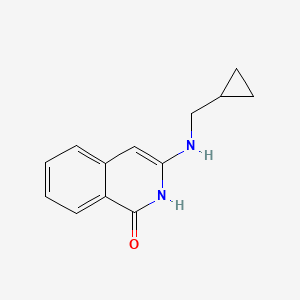
(6-Ethynylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethynylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol It features a pyridine ring substituted with an ethynyl group at the 6-position and a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethynylpyridin-3-yl)methanol typically involves the reaction of 6-ethynylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Ethynylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products:
Oxidation: (6-Ethynylpyridin-3-yl)carboxylic acid.
Reduction: (6-Ethylpyridin-3-yl)methanol.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
(6-Ethynylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (6-Ethynylpyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and hydroxymethyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- (6-Methylpyridin-3-yl)methanol
- (6-Ethylpyridin-3-yl)methanol
- (6-Propynylpyridin-3-yl)methanol
Comparison: (6-Ethynylpyridin-3-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. Compared to its methyl and ethyl analogs, the ethynyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(6-ethynylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7NO/c1-2-8-4-3-7(6-10)5-9-8/h1,3-5,10H,6H2 |
InChI-Schlüssel |
DKBPFTOPULZQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
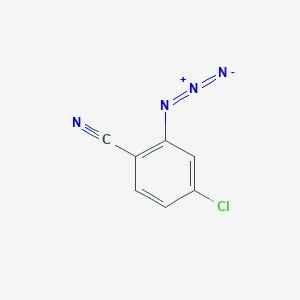


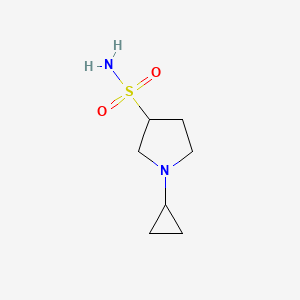
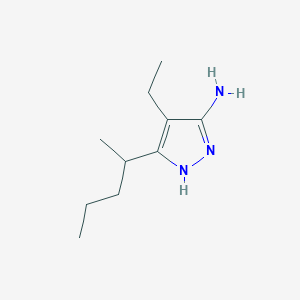
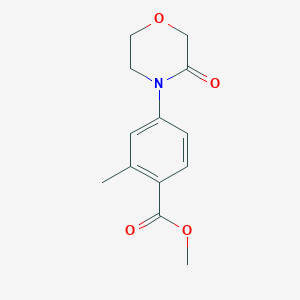

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)
